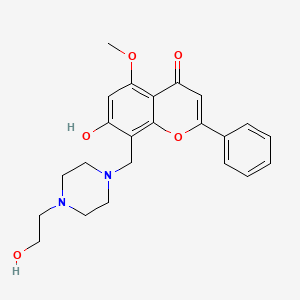

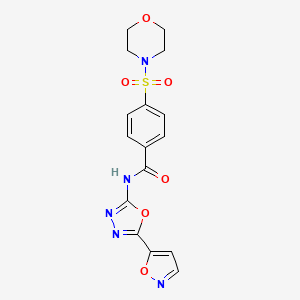

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-methoxy-2-phenyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 59 bonds, including 33 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also contains 4 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 2 tertiary amines (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Estrogen Receptor Binding : An efficient multi-component synthesis process has led to the creation of compounds with significant anti-proliferative activities against human breast cancer and kidney cells. Molecular docking revealed good binding affinity with Bcl-2 protein, highlighting their potential in cancer therapy (Parveen et al., 2017).

Antimicrobial Activity : Novel compounds synthesized showed significant antibacterial and antifungal activity, indicating their potential as antimicrobial agents. Docking studies with oxidoreductase proteins supported their inhibitory potency (Mandala et al., 2013).

Cytotoxic and CA Inhibitory Effects : New Mannich bases synthesized exhibited cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds demonstrated high potency selectivity expression values and low Ki values in CA inhibition experiments, marking them as candidates for further drug development (Gul et al., 2019).

Antioxidant and Anticancer Agents

- Chrysin-Piperazine Conjugates : The combination of chrysin with piperazine moieties has yielded compounds with remarkable antioxidant power and promising anticancer activities. Specifically, analogs demonstrated significant activity against cervical and ovarian cancer cell lines without showing cytotoxicity toward human bone marrow-derived mesenchymal stem cells (Patel et al., 2016).

Antimicrobial and Antitumor Activities

- Novel Syntheses and Evaluations : The creation of new thiazolidinone derivatives and their evaluation for antimicrobial activity against bacteria and fungi highlights the versatility of these compounds in combating microbial infections. The incorporation of 1-pyridin-2-yl-piperazine further emphasizes their potential as antimicrobial agents (Patel et al., 2012).

Propriétés

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-methoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-29-21-13-18(27)17(15-25-9-7-24(8-10-25)11-12-26)23-22(21)19(28)14-20(30-23)16-5-3-2-4-6-16/h2-6,13-14,26-27H,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOVIVFCXSOPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCN(CC3)CCO)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B2527256.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)

![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

![9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2527262.png)

methanol](/img/structure/B2527274.png)

![1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea](/img/structure/B2527277.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2527279.png)